molecular formula C16H20N2O2 B2869535 N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide CAS No. 1386683-61-9

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide

カタログ番号 B2869535
CAS番号: 1386683-61-9
分子量: 272.348
InChIキー: YSAVSCKEHABXSG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in the central nervous system, and its inhibition can lead to therapeutic effects for various neurological disorders. CPP-115 has shown promising results in preclinical studies for the treatment of epilepsy, addiction, and other neurological conditions.

作用機序

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and potential therapeutic effects for various neurological disorders.
Biochemical and Physiological Effects
N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This can result in anticonvulsant, anxiolytic, and sedative effects, among others. Additionally, N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide has been shown to modulate dopamine signaling in the brain, which may contribute to its potential therapeutic effects for addiction.

実験室実験の利点と制限

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA transaminase, making it a useful tool for studying the role of GABA in various neurological disorders. Additionally, N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide has been shown to have a favorable safety profile in preclinical studies, indicating its potential for further development as a therapeutic agent.
However, there are also limitations to the use of N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide in laboratory experiments. Its potency and selectivity may make it difficult to study the effects of other enzymes or neurotransmitters that may be involved in the pathophysiology of neurological disorders. Additionally, the optimal dosing and administration of N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide for therapeutic use in humans is still unknown, which may limit its potential clinical applications.

将来の方向性

There are several potential future directions for research on N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide. One area of interest is the development of N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide as a therapeutic agent for epilepsy and other neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide for the treatment of refractory epilepsy.
Another area of interest is the potential use of N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide as a tool for studying the role of GABA in addiction and other neurological disorders. Preclinical studies have shown promising results in animal models of addiction, indicating that N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide may have potential therapeutic applications in this area.
Overall, N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide is a promising candidate for further research and development as a therapeutic agent for various neurological disorders. Its potent and selective inhibition of GABA transaminase, favorable safety profile, and potential for modulating dopamine signaling make it a valuable tool for studying the role of GABA in the brain and its potential therapeutic applications.

合成法

The synthesis of N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide involves the reaction of 3-methoxybenzylamine with 2-cyanomethylcyclopentanone in the presence of sodium hydride and acetonitrile. The resulting intermediate is then reacted with N-methylpiperazine and trifluoroacetic acid to yield N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide. The synthesis process has been optimized to improve yield and purity, making N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide a viable candidate for further research and development.

科学的研究の応用

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. Preclinical studies have shown that N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide has anticonvulsant effects in animal models of epilepsy, making it a promising candidate for the treatment of this condition. Additionally, N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential use in the treatment of substance abuse disorders.

特性

IUPAC Name

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-18(11-10-17)15(19)16(8-3-4-9-16)13-6-5-7-14(12-13)20-2/h5-7,12H,3-4,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAVSCKEHABXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1(CCCC1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。